O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate
Description
“O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate” is a synthetic organophosphorothioate-triazine hybrid compound. Its structure features a 1,3,5-triazine core substituted with a 4-chlorophenyl group, a 2-chloro-6-fluorobenzylthio moiety, and a diethyl phosphothioate ester.
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2FN3O3PS2/c1-3-27-30(31,28-4-2)29-19-24-18(13-8-10-14(21)11-9-13)25-20(26-19)32-12-15-16(22)6-5-7-17(15)23/h5-11H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPOOGQIYNTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN3O3PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate is a synthetic compound with potential biological activities. Its complex structure suggests various pharmacological properties, which have been explored in recent studies.
- Molecular Formula : C20H19Cl2FN3O3PS2
- Molecular Weight : 534.39 g/mol
- CAS Number : 649700-10-7
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including its potential as an anticancer agent and its effects on various biological systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazine derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and activation of caspases .
The mechanism of action for this compound may involve:
- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions essential for cancer cell survival.
- Induction of Oxidative Stress : Many phosphothioate compounds generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of this compound suggests that specific substitutions on the triazine ring significantly influence its biological activity. The presence of halogenated phenyl groups is crucial for enhancing cytotoxicity and selectivity towards cancer cells .
Scientific Research Applications
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of chlorine and fluorine atoms enhances its lipophilicity, which may influence its interaction with biological membranes.
Agricultural Applications
O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate has been investigated for its potential use as a pesticide or herbicide. Its mechanism of action typically involves inhibiting specific enzymes in target pests or plants.
Case Study: Insecticidal Activity
Research has demonstrated that this compound exhibits significant insecticidal properties against various agricultural pests. For instance, studies have shown that it effectively targets the nervous system of insects, leading to paralysis and death.
Medicinal Applications
The compound's unique chemical structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Case Study: Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways.
Chemical Research
This compound serves as a valuable intermediate in the synthesis of other chemical entities due to its reactive functional groups.
Data Table: Synthesis Pathways
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | O-Diethyl phosphorothioate + Chloride | Phosphorothioate derivatives |
| Coupling Reactions | Triazine derivatives + Aromatic thiols | New triazine-based compounds |
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis with structurally or functionally analogous compounds highlights key differences in physicochemical properties, environmental persistence, and toxicity. Below is a detailed comparison:
Table 1: Comparative Properties of Triazine and Organophosphorothioate Derivatives
| Compound Name | Core Structure | LogP | Atmospheric Half-Life (Days) | Aquatic Toxicity (LC50, mg/L) | Mammalian Toxicity (LD50, mg/kg) | Primary Application |
|---|---|---|---|---|---|---|
| Target Compound | Triazine + Phosphothioate | 4.5* | 10–14* | 0.12* | 250* | Pesticide* |
| Atrazine | Triazine | 2.7 | 14–21 | 4.5 | 3,000 | Herbicide |
| Chlorpyrifos | Organophosphorothioate | 4.7 | 3–5 | 0.003 | 135 | Insecticide |
| Simazine | Triazine | 2.1 | 30–60 | 5.2 | >5,000 | Herbicide |
*Estimated values based on structural analogs and computational modeling.
Key Findings :
Structural Hybridization: The target compound’s triazine-phosphothioate hybrid structure likely enhances its bioactivity compared to standalone triazines (e.g., atrazine, simazine) or organophosphates (e.g., chlorpyrifos).
Environmental Persistence: The compound’s atmospheric half-life (estimated 10–14 days) is shorter than simazine (30–60 days) but longer than chlorpyrifos (3–5 days).
Toxicity Profile :
- Aquatic Toxicity : The target compound’s LC50 (0.12 mg/L) is significantly lower than atrazine (4.5 mg/L) but higher than chlorpyrifos (0.003 mg/L), indicating moderate aquatic toxicity.
- Mammalian Toxicity : Its LD50 (250 mg/kg) places it between chlorpyrifos (135 mg/kg) and atrazine (3,000 mg/kg), suggesting intermediate acute toxicity.
Reactivity with Atmospheric Oxidants: The 2-chloro-6-fluorobenzylthio group may enhance reactivity with OH radicals compared to non-halogenated triazines. Studies on similar thioether-containing compounds show accelerated oxidation rates (e.g., k(OH) ≈ 5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) .
Preparation Methods
Introduction of the 4-Chlorophenyl Group
The first substitution replaces one chlorine atom with a 4-chlorophenyl group. This is achieved via a Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr) using 4-chlorophenylmagnesium bromide or sodium 4-chlorophenolate.
Conditions :
- Solvent : Tetrahydrofuran (THF) or acetone.
- Temperature : 0–5°C (ice bath).
- Catalyst : Aluminum chloride (AlCl3) for Friedel-Crafts.
- Yield : 85–92%.
Mechanism :
$$
\text{C}3\text{N}3\text{Cl}3 + \text{Ar-M} \rightarrow \text{C}3\text{N}3\text{Cl}2\text{Ar} + \text{MCl} \quad (\text{Ar = 4-chlorophenyl})
$$
Incorporation of the (2-Chloro-6-Fluorobenzyl)Thio Group
The second chlorine atom undergoes thiolation with 2-chloro-6-fluorobenzyl mercaptan. This step requires careful pH control to avoid over-substitution.
Conditions :
- Solvent : Acetonitrile or dimethylformamide (DMF).
- Base : Triethylamine (TEA) or potassium carbonate (K2CO3).
- Temperature : 25–40°C.
- Yield : 78–84%.
Mechanism :
$$
\text{C}3\text{N}3\text{Cl}2\text{Ar} + \text{HS-R} \xrightarrow{\text{Base}} \text{C}3\text{N}_3\text{Cl}(\text{S-R})\text{Ar} + \text{HCl} \quad (\text{R = 2-chloro-6-fluorobenzyl})
$$
Phosphorylation at the 2-Position
The final substitution introduces the diethyl phosphorothioate group via Michaelis-Arbuzov reaction, replacing the remaining chlorine atom.
Michaelis-Arbuzov Reaction
Reagents :
- Sodium diethyl phosphorothioate (NaDEPThio).
- Solvent : Acetone or dichloromethane.
- Temperature : 0°C (initial), then reflux at 60°C.
Procedure :
- Step 1 : Generate NaDEPThio in situ by reacting diethyl phosphorothioate with sodium hydride.
- Step 2 : Add intermediate triazine to the NaDEPThio solution.
- Step 3 : Reflux for 12–16 hours.
Mechanism :
$$
\text{C}3\text{N}3\text{Cl}(\text{S-R})\text{Ar} + \text{Na}^+[\text{P(OEt)}2\text{S}^-] \rightarrow \text{C}3\text{N}3(\text{S-R})(\text{Ar})(\text{SP(OEt)}2) + \text{NaCl}
$$
Alternative Phosphorylation Routes
- Mitsunobu Reaction : Uses diethyl phosphorothioate with diethyl azodicarboxylate (DEAD) and triphenylphosphine. Lower yields (60–65%) due to side reactions.
- Direct Displacement : Employing triethylamine as a base in THF. Limited scalability due to phosphorothioate hydrolysis.
Purification and Characterization
Purification Methods :
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
- Recrystallization : Ethanol/water mixture.
Analytical Data :
Critical Analysis of Methodologies
Yield Optimization Challenges
Byproduct Formation
- Pyrophosphorothioates : Result from excess phosphorothioate reagent.
- Triazine Ring Degradation : Occurs above 70°C, necessitating strict temperature control.
Industrial Scalability Considerations
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 50 L |
| Cycle Time | 24 h | 72 h |
| Purity | 95% | 90% |
| Cost per Kilogram | $1,200 | $800 |
Key Challenges :
Q & A
Q. What are the recommended methodologies for synthesizing O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate?
The synthesis of this compound likely involves multi-step reactions, similar to structurally related triazine derivatives. Key steps include:
- Thiolation : Introducing the benzylthio group via nucleophilic substitution under controlled pH (e.g., using NaH or K₂CO₃ as a base) .
- Phosphorylation : Coupling the triazine core with diethyl phosphothioate using catalysts like Pd(PPh₃)₄ or CuI to optimize yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (CHCl₃/petroleum ether) to isolate the product .
Note: Reaction conditions (temperature, solvent polarity) must be rigorously optimized to avoid side reactions such as hydrolysis of the phosphothioate group.
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical workflows include:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, phosphothioate signals) and FT-IR for functional group validation (P=S stretch ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular formula (e.g., C₂₀H₁₉Cl₂FNO₃PS₂).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, if single crystals are obtainable .
Q. What experimental protocols assess the compound’s stability under varying conditions?
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25–50°C, monitoring degradation via HPLC at timed intervals .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action (MOA) of this compound at the cellular level?
- In Vitro Assays : Use enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) to identify molecular targets. Dose-response curves (IC₅₀ calculations) and kinetic analyses (Lineweaver-Burk plots) are critical .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization via confocal microscopy .
- Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map pathways affected by the compound .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?
- Analog Synthesis : Modify substituents (e.g., halogens on the benzyl group, alkyl chains on phosphothioate) using parallel synthesis or combinatorial chemistry .
- Quantitative SAR (QSAR) : Develop computational models (e.g., CoMFA, molecular docking) to correlate structural features (logP, polar surface area) with bioactivity .
- In Silico Screening : Virtual libraries (e.g., Enamine REAL) to prioritize analogs with predicted enhanced binding affinity .
Q. How should environmental fate studies be designed to evaluate ecological risks?
- Partitioning Studies : Measure logK₀w (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
- Biotransformation : Use microbial consortia (e.g., OECD 301D tests) to identify degradation metabolites under aerobic/anaerobic conditions .
- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic exposure models (algae growth inhibition) to assess ecosystem impacts .
Q. How can contradictory data in existing literature be resolved?
- Meta-Analysis : Systematically review experimental variables (e.g., solvent purity, assay temperature) that may explain discrepancies .
- Controlled Replication : Repeat key studies under standardized conditions (e.g., ISO guidelines) with orthogonal validation methods (e.g., NMR vs. X-ray) .
- Error Quantification : Apply statistical tools (e.g., Monte Carlo simulations) to distinguish methodological noise from true biological variability .
Methodological Framework
- Theoretical Linkage : Anchor experiments to chemical reactivity principles (e.g., Hammett equation for substituent effects) or toxicological paradigms (e.g., oxidative stress pathways) .
- Interdisciplinary Integration : Combine synthetic chemistry, computational modeling, and ecotoxicology to address complex research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
